- Anti-proliferative agents for treating pulmonary arterial hypertension (PAH), World Intellectual Property Organization, , ,

Cas no 946593-67-5 ((1S,3S)-3-Aminocyclopentanol)

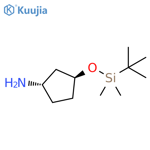

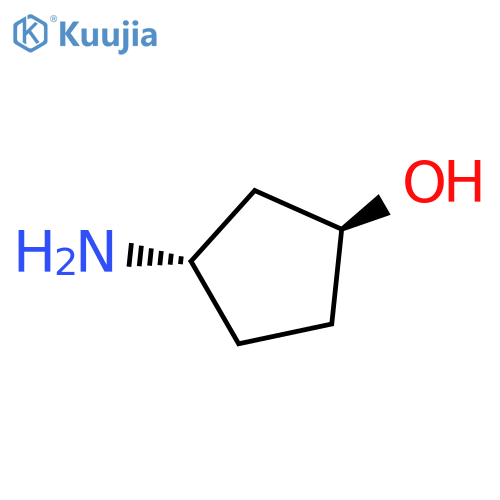

(1S,3S)-3-Aminocyclopentanol structure

商品名:(1S,3S)-3-Aminocyclopentanol

(1S,3S)-3-Aminocyclopentanol 化学的及び物理的性質

名前と識別子

-

- (1S,3S)-3-Aminocyclopentanol

- (1S,3S)-3-aMinocyclopentan-1-ol

- (1S,3S)-1-Amino-3-hydroxycyclopentane

- (1S,3S)-3-AMINOCYCLOPENTA

- Trans-3-AMinocyclopentanol (HCl ForM)

- Cyclopentanol, 3-aMino-, (1S,3S)-

- (1S,3S)-3-Aminocyclopentanol (ACI)

- YHFYRVZIONNYSM-WHFBIAKZSA-N

- AKOS008901155

- (1S,3S)-3-Amino-cyclopentanol

- trans-3-amino-hydroxycyclopentane

- CS-0131617

- W10025

- trans-3-amino-cyclopentanol

- trans-3-hydroxycyclopentanamine

- 946593-67-5

- DTXSID00655110

- AS-77838

- MFCD11052499

- SCHEMBL1228005

-

- MDL: MFCD11052499

- インチ: 1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1

- InChIKey: YHFYRVZIONNYSM-WHFBIAKZSA-N

- ほほえんだ: N[C@H]1CC[C@H](O)C1

計算された属性

- せいみつぶんしりょう: 101.084063974g/mol

- どういたいしつりょう: 101.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 65.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- 密度みつど: 1.084

- ふってん: 179 ºC

- フラッシュポイント: 62 ºC

(1S,3S)-3-Aminocyclopentanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109502-1g |

(1S,3S)-3-Aminocyclopentanol |

946593-67-5 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | K37518-1g |

(1S,3S)-3-AMINOCYCLOPENTANOL HCl |

946593-67-5 | 97% | 1g |

$450 | 2024-05-25 | |

| Cooke Chemical | BD8844747-100mg |

(1S,3S)-3-Aminocyclopentanol |

946593-67-5 | 98+% | 100mg |

RMB 998.40 | 2025-02-21 | |

| Cooke Chemical | BD8844747-1g |

(1S,3S)-3-Aminocyclopentanol |

946593-67-5 | 98+% | 1g |

RMB 3436.80 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S935443-100mg |

(1S,3S)-3-Aminocyclopentan-1-ol |

946593-67-5 | 95% | 100mg |

¥1,125.00 | 2022-08-31 | |

| Chemenu | CM109502-250mg |

(1S,3S)-3-Aminocyclopentanol |

946593-67-5 | 95% | 250mg |

$*** | 2023-05-29 | |

| 1PlusChem | 1P0032SH-1g |

(1S,3S)-3-Aminocyclopentanol |

946593-67-5 | 97% | 1g |

$993.00 | 2023-12-15 | |

| abcr | AB286290-100mg |

(1S,3S)-3-Aminocyclopentanol; . |

946593-67-5 | 100mg |

€995.30 | 2025-02-16 | ||

| Aaron | AR00330T-100mg |

(1S,3S)-3-aminocyclopentanol |

946593-67-5 | 95% | 100mg |

$69.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8138-5g |

(1S,3S)-3-aminocyclopentanol |

946593-67-5 | 95% | 5g |

¥13802.0 | 2024-04-15 |

(1S,3S)-3-Aminocyclopentanol 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; rt

リファレンス

- Cycloalkylamine substituted isoquinolone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 892-898

(1S,3S)-3-Aminocyclopentanol Raw materials

(1S,3S)-3-Aminocyclopentanol Preparation Products

(1S,3S)-3-Aminocyclopentanol 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

946593-67-5 ((1S,3S)-3-Aminocyclopentanol) 関連製品

- 6982-42-9(cis-3-aminocyclohexanol)

- 124555-42-6(cis 3-aminocyclopentanol)

- 946826-74-0((1R,3R)-3-aminocyclopentanol)

- 1110772-04-7((1S,3R)-3-AMINOCYCLOHEXANOL)

- 625471-18-3(tert-butyl (3S)-3-aminopiperidine-1-carboxylate)

- 721884-82-8((1R,3R)-3-aminocyclohexanol)

- 13725-38-7(3-Aminocyclopentanol)

- 167298-58-0(trans-3-Aminocyclopentanol)

- 6850-39-1(3-Aminocyclohexanol)

- 721884-81-7((1S,3S)-3-aminocyclohexanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946593-67-5)(1S,3S)-3-Aminocyclopentanol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):153.0/500.0/1625.0